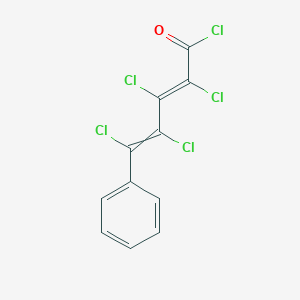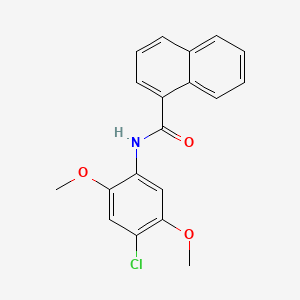![molecular formula C22H22N2 B11943821 N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline CAS No. 109867-19-8](/img/structure/B11943821.png)
N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline is an organic compound with the molecular formula C22H22N2 and a molecular weight of 314.43 g/mol . This compound is known for its unique structure, which includes a phenyl group and a propan-2-ylphenyl group connected by a methylideneamino linkage . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline typically involves the condensation reaction between aniline derivatives and aldehydes or ketones . The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine linkage. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield .
Chemical Reactions Analysis
N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline can be compared with other similar compounds, such as:
- N-phenyl-4-[(4-methylphenyl)methylideneamino]aniline
- N-phenyl-4-[(4-ethylphenyl)methylideneamino]aniline
These compounds share similar structural features but differ in the substituents on the phenyl rings.
Properties
CAS No. |
109867-19-8 |
|---|---|
Molecular Formula |
C22H22N2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C22H22N2/c1-17(2)19-10-8-18(9-11-19)16-23-20-12-14-22(15-13-20)24-21-6-4-3-5-7-21/h3-17,24H,1-2H3 |
InChI Key |
OAXBGVGQXKPNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




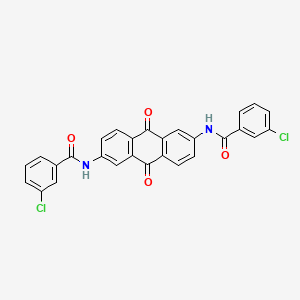

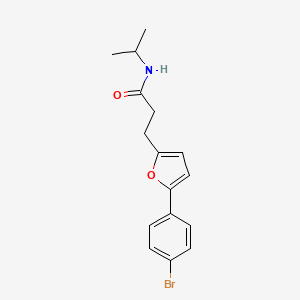

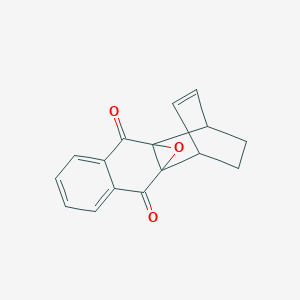

![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)
![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)

